molecular formula C26H19BrFN3O3S B2468594 2-Amino-4-(5-bromo-2-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893297-79-5

2-Amino-4-(5-bromo-2-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2468594
CAS No.: 893297-79-5
M. Wt: 552.42
InChI Key: KLHPUSBUADKRFJ-UHFFFAOYSA-N
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Description

This compound belongs to the pyranobenzothiazine class, characterized by a fused pyrano-benzothiazine core with a nitrile group at position 3 and sulfone groups at positions 5 and 3. Key structural features include:

  • Nitrile moiety: May contribute to hydrogen bonding or dipole interactions in enzyme binding pockets.

Synthesis likely follows a multicomponent reaction (MCR) pathway similar to related compounds, involving condensation of benzothiazine precursors with aldehydes and malononitrile .

Properties

IUPAC Name

2-amino-4-(5-bromo-2-fluorophenyl)-6-[(3-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19BrFN3O3S/c1-15-5-4-6-16(11-15)14-31-22-8-3-2-7-18(22)24-25(35(31,32)33)23(20(13-29)26(30)34-24)19-12-17(27)9-10-21(19)28/h2-12,23H,14,30H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHPUSBUADKRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=C(C=CC(=C5)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19BrFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Amino-4-(5-bromo-2-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities.

Chemical Structure

The molecular formula of the compound is C21H19BrFN2O4SC_{21}H_{19}BrFN_2O_4S with a molecular weight of approximately 455.36 g/mol. Its complex structure includes multiple functional groups that contribute to its biological activity.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing benzothiazine and pyran rings have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. A study found that certain benzothiazine derivatives effectively inhibited the proliferation of cancer cells by inducing apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins .

Table 1: Antitumor Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Benzothiazine Derivative AHeLa15Apoptosis induction
Pyran Derivative BMCF-720Bcl-2 modulation
Target CompoundA549TBDTBD

Anti-inflammatory Activity

The anti-inflammatory potential of the target compound may be attributed to its ability to inhibit pro-inflammatory cytokines. Compounds with similar structural motifs have been reported to downregulate TNF-alpha and IL-6 levels in vitro. This activity is crucial in diseases characterized by chronic inflammation .

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of bacterial strains. The presence of halogen atoms (bromine and fluorine) in its structure may enhance its interaction with microbial cell membranes, leading to increased permeability and cell death .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Activity
Staphylococcus aureus32 µg/mLEffective
Escherichia coli64 µg/mLModerate
Candida albicans128 µg/mLWeak

Case Studies

  • Antitumor Efficacy : In a study involving a series of benzothiazine derivatives, one compound similar to the target was tested against lung cancer cells (A549). It demonstrated an IC50 value lower than that of standard chemotherapeutic agents, indicating promising antitumor activity.
  • Anti-inflammatory Mechanism : Another study examined the effect of a related compound on RAW264.7 macrophages stimulated with lipopolysaccharide (LPS). The compound significantly reduced nitric oxide production and suppressed the expression of COX-2 and iNOS, suggesting a potent anti-inflammatory mechanism.

Scientific Research Applications

Anticancer Activity

Research indicates that benzothiazine derivatives exhibit notable anticancer properties . The compound has demonstrated significant antiproliferative effects against various cancer cell lines. Mechanisms of action include:

  • Induction of Apoptosis : Studies have shown that similar compounds can induce apoptosis in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest : The compound has been observed to halt cell cycle progression in certain cancer types.

Case Study : A derivative of this compound exhibited potent activity against breast cancer cells by inducing cell cycle arrest and apoptosis via the mitochondrial pathway .

Antimicrobial Properties

The compound also displays antimicrobial activity , effective against both bacterial and fungal strains. The incorporation of fluorine in the structure is associated with enhanced bioactivity.

Case Study : Related compounds have shown significant in vitro activity against Acanthamoeba castellanii, suggesting potential for treating amoebic infections .

Anti-inflammatory Effects

Benzothiazine derivatives have been investigated for their anti-inflammatory properties . They inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Research Finding : A structurally similar compound reduced inflammation markers in animal models, indicating its potential as an anti-inflammatory agent .

Data Table: Biological Activities of Related Compounds

Activity TypeCompound StructureObserved EffectReference
AnticancerSimilar benzothiazine derivativeInduces apoptosis in breast cancer cells
AntimicrobialRelated benzothiazineEffective against Acanthamoeba castellanii
Anti-inflammatoryStructurally analogous compoundReduces inflammation markers

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position 4/6) Biological Activity (MAO Inhibition) Melting Point (°C) IR Nitrile Stretch (cm⁻¹)
Target Compound 5-Bromo-2-fluorophenyl / 3-MeBz Not reported (inferred MAO activity) ~2190 (estimated)
2-Amino-6-benzyl-4-phenyl-4,6-dihydrobenzo[e]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxide Phenyl / Benzyl MAO-A (IC₅₀: 0.12 µM); MAO-B (IC₅₀: 1.8 µM)
2-Amino-6-methyl-4-phenyl-4,6-dihydrobenzo[e]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxide Phenyl / Methyl MAO-B selective (IC₅₀: 0.09 µM)
Compound 6f () 3-(Benzyloxy)phenyl / Hydroxymethyl Not reported 235–238 2191

Key Observations:

  • Substituent Effects on MAO Selectivity : The benzyl group (e.g., in 6-benzyl analogs) correlates with MAO-A selectivity, while smaller groups like methyl favor MAO-B inhibition . The target compound’s 3-methylbenzyl group may balance selectivity between isoforms.
  • Halogen Impact: The 5-bromo-2-fluorophenyl group in the target compound likely enhances binding affinity compared to non-halogenated phenyl analogs, as halogens improve van der Waals interactions and metabolic stability .

Pyrano-Pyrazole and Thiazolo-Pyrimidine Derivatives

Table 2: Heterocyclic Analogues with Nitrile Moieties

Compound Name Core Structure Key Substituents Activity/Properties
6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile (3s, ) Pyrano-pyrazole 2-Cl-phenyl, 3-MeO-phenyl Not reported
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b, ) Thiazolo-pyrimidine 4-CN-benzylidene, 5-Me-furan Antimicrobial (inferred)

Key Observations:

  • Nitrile Positioning: In pyrano-pyrazoles (e.g., 3s), the nitrile at position 5 aligns with the pyrano-benzothiazine’s position 3, suggesting similar electronic effects but divergent steric environments.
  • Synthetic Routes: Thiazolo-pyrimidines (e.g., 11b) are synthesized via condensation with aldehydes, differing from the MCR approach used for pyranobenzothiazines .

Brominated Analogues

Table 3: Bromine-Substituted Derivatives

Compound Name Bromine Position Additional Features Activity
Target Compound 5-Bromo-2-fluorophenyl 3-MeBz, sulfone groups
2-Amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile () 4-Bromophenyl Pyridinylmethyl, pyridine core Not reported

Key Observations:

  • Bromine vs.

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